molecular formula C4H8N4 B1599709 1-Methyl-1H-pyrazole-4,5-diamine CAS No. 45514-38-3

1-Methyl-1H-pyrazole-4,5-diamine

Cat. No.: B1599709
CAS No.: 45514-38-3
M. Wt: 112.13 g/mol
InChI Key: XOAXOKSJNVLLHZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound with the molecular formula C4H8N4. It features a pyrazole ring substituted with a methyl group at the 1-position and amino groups at the 4- and 5-positions. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse chemical and biological activities .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4,5-diamine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can yield pyrazole derivatives, which can then be further functionalized to introduce the methyl and amino groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and functionalization reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated pyrazole derivatives .

Scientific Research Applications

1-Methyl-1H-pyrazole-4,5-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-pyrazole-4,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXOKSJNVLLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437805
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45514-38-3
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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